Superior Antimicrobial Activity of 3-Bromo-s-triazolo[3,4-a]phthalazine Against S. aureus Compared to the Unsubstituted Parent Core
In a direct comparative study, 3-Bromo-s-triazolo[3,4-a]phthalazine demonstrated superior antimicrobial potency against *Staphylococcus aureus* (Gram-positive) relative to the unsubstituted s-triazolo[3,4-a]phthalazine core. The bromo-substituted compound achieved an MIC of 50 µg/mL, whereas the unsubstituted parent compound showed no detectable activity at the highest tested concentration under identical assay conditions . This establishes a clear structure-activity relationship (SAR) where the 3-bromo group is essential for conferring antimicrobial efficacy in this scaffold.
| Evidence Dimension | Antimicrobial potency (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 50 µg/mL against *Staphylococcus aureus* |
| Comparator Or Baseline | s-triazolo[3,4-a]phthalazine (CAS 234-80-0): No activity (>100 µg/mL) |
| Quantified Difference | At least a 2-fold increase in potency; comparator is inactive. |
| Conditions | Standard broth microdilution assay; bacterial strain: *S. aureus* (ATCC 25923 or equivalent). |
Why This Matters
For researchers in antimicrobial drug discovery, this quantifiable difference in MIC validates the selection of the 3-bromo derivative over the inactive parent core, saving significant time and resources that would be wasted on an ineffective starting point.
